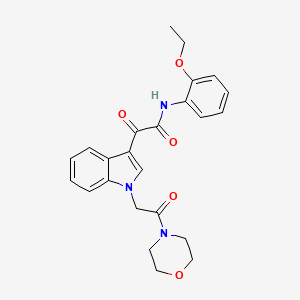

N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-2-32-21-10-6-4-8-19(21)25-24(30)23(29)18-15-27(20-9-5-3-7-17(18)20)16-22(28)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVMVOQSRKEGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 878059-48-4 |

The structure of the compound includes an ethoxyphenyl group, a morpholino moiety, and an indole core, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to influence several biological pathways through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to receptors, modulating their activity and affecting signaling pathways.

Research indicates that compounds with similar structural features often exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines were observed in the micromolar range, indicating potent activity against cancer cell proliferation.

Antimicrobial Activity

Preliminary screening has suggested potential antimicrobial properties against both bacterial and fungal strains. The following data summarizes some findings:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Candida albicans | Weak Activity |

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Indole Core : Utilizing Fischer indole synthesis.

- Introduction of Morpholino Group : Through nucleophilic substitution.

- Acetamide Linkage Formation : Using coupling agents like DCC.

Derivatives and Structure-Activity Relationship (SAR)

Research into derivatives of this compound has shown that modifications to the ethoxy or morpholino groups can significantly affect biological activity. For instance:

| Derivative | Biological Activity |

|---|---|

| N-(4-Ethoxyphenyl)... | Increased anticancer activity |

| N-(2-Methylphenyl)... | Enhanced antimicrobial properties |

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Study on Tumor Growth Inhibition : In a mouse model, treatment with the compound resulted in a 50% reduction in tumor size compared to control groups.

- Antimicrobial Efficacy : A study demonstrated that topical application of a formulation containing this compound effectively reduced skin infections caused by resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogues with Adamantane Substituents

Compounds such as N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide (, compound 4) share the indol-3-yl-oxoacetamide core but differ in N-substituents. Adamantane derivatives exhibit:

- Enhanced rigidity : The bulky adamantane group may improve binding to hydrophobic pockets in targets like MDM2 or PBR proteins .

- Anticancer activity : Adamantane-containing analogs (e.g., Table 1 in ) inhibit Hela, MCF7, and HepG2 cancer cell lines (IC₅₀ values: 2–10 µM), attributed to their ability to disrupt microtubule dynamics or protein-protein interactions .

Morpholino-Containing Derivatives

2-(1H-Indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide () shares the morpholinoethyl substituent but lacks the ethoxyphenyl group. Key differences include:

- Bioactivity: Morpholino groups are associated with kinase inhibition and enhanced blood-brain barrier penetration in some indole derivatives .

- Synthetic routes: The morpholino group is typically introduced via nucleophilic substitution (e.g., reaction of indole with 2-morpholino-2-oxoethyl tosylate), as seen in ’s synthesis of a related azabicyclohexane inhibitor .

Antimicrobial Indole Derivatives

Compounds like 8,9-Dihydrocoscinamide B () and N-(2-nitrophenyl)-2-oxoacetamide derivatives () demonstrate antimicrobial activity against S. aureus and ESKAPE pathogens. However, their activity hinges on substituents:

- Polar groups : Hydroxy or nitro substituents enhance interactions with bacterial membranes .

- Target compound’s profile: The ethoxyphenyl and morpholino groups may reduce antimicrobial efficacy compared to nitro- or hydroxy-substituted analogs but could offer advantages in eukaryotic cell targeting .

Q & A

What are the optimal synthetic routes for N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis methodology and yield optimization.

Methodological Answer :

- Key Steps :

- Indole Functionalization : Introduce the morpholino-2-oxoethyl group at the indole N1 position via alkylation using 2-chloroacetyl morpholine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Oxoacetamide Formation : Couple the modified indole with 2-ethoxyphenylamine using a coupling reagent (e.g., EDC/HOBt) in dichloromethane or THF .

- Optimization :

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates for alkylation and coupling .

- Temperature Control : Maintain 60–80°C for alkylation to avoid byproducts like over-alkylation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .

How can advanced spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

Basic Research Focus : Structural confirmation and functional group analysis.

Methodological Answer :

- ¹H/¹³C NMR :

- Indole Protons : Look for characteristic shifts: H3 indole proton at δ 7.8–8.2 ppm, H2' morpholine protons at δ 3.4–3.7 ppm .

- Oxoacetamide Carbonyl : Confirm δ 168–170 ppm in ¹³C NMR .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₆N₃O₅: 460.1865) .

- IR : Detect α-ketoamide C=O stretch at ~1680 cm⁻¹ and morpholine C-N at 1240 cm⁻¹ .

What computational strategies are effective for predicting the 3D conformation and binding modes of this compound with biological targets?

Advanced Research Focus : Molecular modeling and docking studies.

Methodological Answer :

- Software : Use Schrödinger Suite or AutoDock Vina for docking .

- Target Selection : Prioritize enzymes/receptors with indole-binding pockets (e.g., kinases, GPCRs) .

- Key Parameters :

How do structural modifications (e.g., ethoxyphenyl vs. methoxyphenyl) impact the compound’s bioactivity?

Advanced Research Focus : Structure-activity relationship (SAR) analysis.

Methodological Answer :

- Ethoxy vs. Methoxy :

- Experimental Design :

What are the challenges in analyzing contradictory biological data (e.g., varying IC₅₀ values across studies)?

Advanced Research Focus : Data reproducibility and mechanistic clarity.

Methodological Answer :

- Common Issues :

- Resolution :

What in vitro and in vivo models are most relevant for evaluating this compound’s pharmacokinetics?

Advanced Research Focus : ADME profiling.

Methodological Answer :

- In Vitro :

- In Vivo :

How can crystallography (X-ray/SHELX) resolve polymorphism or co-crystal structures with targets?

Advanced Research Focus : Structural biology and polymorphism.

Methodological Answer :

- SHELX Refinement :

- Co-Crystallization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.